molecular formula C23H16F2N2O4S B11457245 [3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

[3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

Cat. No.: B11457245
M. Wt: 454.4 g/mol
InChI Key: KXTDOLNFNHGHHF-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxole-5-carbonyl)-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thienopyridine core, which is a fused ring system combining thiophene and pyridine rings, along with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-carbonyl)-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving thiophene and pyridine precursors.

    Introduction of Functional Groups: The difluoromethyl and methoxyphenyl groups can be introduced through substitution reactions using appropriate reagents.

    Carbonylation and Amine Introduction: The benzodioxole carbonyl group and the amine group can be introduced through carbonylation and amination reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitro groups, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: The compound might be used as a probe to study biological processes involving thiophene and pyridine derivatives.

Medicine

    Drug Development: Potential use as a lead compound in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxole-5-carbonyl)-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-3-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores.

    Benzodioxole Derivatives: Compounds featuring the benzodioxole moiety.

    Difluoromethyl Compounds: Compounds containing the difluoromethyl group.

Properties

Molecular Formula

C23H16F2N2O4S

Molecular Weight

454.4 g/mol

IUPAC Name

[3-amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C23H16F2N2O4S/c1-29-13-5-2-11(3-6-13)15-9-14(22(24)25)18-19(26)21(32-23(18)27-15)20(28)12-4-7-16-17(8-12)31-10-30-16/h2-9,22H,10,26H2,1H3

InChI Key

KXTDOLNFNHGHHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

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